molecular formula C19H21N3O2 B3258504 1H-Benzimidazole-1-acetamide, 2-(hydroxymethyl)-N-(1-methylethyl)-N-phenyl- CAS No. 305347-22-2

1H-Benzimidazole-1-acetamide, 2-(hydroxymethyl)-N-(1-methylethyl)-N-phenyl-

Cat. No.: B3258504
CAS No.: 305347-22-2
M. Wt: 323.4 g/mol
InChI Key: HHMYWGMZUBPVKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Benzimidazole-1-acetamide, 2-(hydroxymethyl)-N-(1-methylethyl)-N-phenyl- (hereafter referred to as the target compound) is a benzimidazole derivative characterized by:

  • A benzimidazole core with a hydroxymethyl (-CH2OH) substituent at the 2-position.
  • An acetamide group at the 1-position of the benzimidazole, where the nitrogen is substituted with N-(1-methylethyl) (isopropyl) and N-phenyl groups.

Synthesis typically involves condensation reactions followed by recrystallization in ethanol, as seen in analogous compounds .

Properties

IUPAC Name

2-[2-(hydroxymethyl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14(2)22(15-8-4-3-5-9-15)19(24)12-21-17-11-7-6-10-16(17)20-18(21)13-23/h3-11,14,23H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHMYWGMZUBPVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101148452
Record name 2-(Hydroxymethyl)-N-(1-methylethyl)-N-phenyl-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305347-22-2
Record name 2-(Hydroxymethyl)-N-(1-methylethyl)-N-phenyl-1H-benzimidazole-1-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305347-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Hydroxymethyl)-N-(1-methylethyl)-N-phenyl-1H-benzimidazole-1-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101148452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1H-Benzimidazole-1-acetamide, 2-(hydroxymethyl)-N-(1-methylethyl)-N-phenyl- is a compound that belongs to the benzimidazole class, which has garnered attention due to its diverse biological activities. Benzimidazole derivatives are known for their potential in various therapeutic areas, including antimicrobial, anticancer, and antiparasitic applications. This article explores the biological activity of this specific compound, supported by research findings and case studies.

Biological Activity Overview

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacteria and fungi.
  • Anticancer Activity : Inhibition of cancer cell proliferation.
  • Antiparasitic Activity : Efficacy against protozoan and helminthic infections.

Antimicrobial Activity

Research has shown that benzimidazole derivatives can possess significant antimicrobial properties. For instance, a study indicated that compounds with benzimidazole moieties exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound showed higher efficacy than traditional antibiotics like ampicillin and ciprofloxacin against certain strains .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus5 µg/mL
Compound BEscherichia coli10 µg/mL
Compound CCandida albicans15 µg/mL

Anticancer Properties

The anticancer potential of benzimidazole derivatives has been extensively studied. In vitro assays demonstrated that certain derivatives inhibit cell proliferation in various cancer cell lines. For example, a derivative of benzimidazole was found to significantly reduce the viability of HeLa (cervical cancer) and MCF7 (breast cancer) cells at low micromolar concentrations .

Table 2: Anticancer Activity in Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa5.0Topoisomerase I inhibition
MCF74.5Induction of apoptosis
A4316.0Cell cycle arrest

Antiparasitic Activity

Benzimidazole derivatives have also shown promise as antiparasitic agents. Studies indicate that compounds similar to 1H-Benzimidazole-1-acetamide exhibit activity against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. The compound's mechanism often involves disruption of cellular processes critical for parasite survival .

Case Study: Efficacy Against Giardia intestinalis

In a comparative study, a synthesized benzimidazole derivative demonstrated an IC50 value significantly lower than that of benznidazole, a standard treatment for Giardia infections. This suggests enhanced potency and potential for clinical application .

Comparison with Similar Compounds

Structural Analog: 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

Key Features :

  • Benzimidazole core with a thioacetamido (-S-C(=O)-NH-) linker.
  • N-(2,4-dinitrophenyl)benzamide substituent.

Synthesis: Synthesized via condensation of benzimidazole-thiol derivatives with activated acyl chlorides, followed by ethanol recrystallization .

Activity : Exhibits antimicrobial and anticancer activity , with structural requirements for bioactivity linked to the thioacetamido group and electron-withdrawing nitro substituents .

Comparison :

  • The target compound lacks the thioether and nitro groups but includes a hydroxymethyl group, which may enhance hydrophilicity and hydrogen-bonding capacity.
  • W1’s bioactivity suggests that the target compound’s hydroxymethyl group could similarly modulate interactions with biological targets .

Structural Analog: 2-{2-[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide

Key Features :

  • Benzimidazole core substituted with a 5-oxopyrrolidin-3-yl group.
  • N-isopropyl-N-phenylacetamide side chain (identical to the target compound).

Synthesis : Characterized via X-ray crystallography and spectroscopic methods (1H NMR, 13C NMR), confirming stereochemistry and purity .

Comparison :

  • The pyrrolidinone substituent introduces a hydrogen-bond acceptor (carbonyl group), absent in the target compound.
  • Both compounds share the N-isopropyl-N-phenylacetamide moiety, indicating similar pharmacokinetic profiles (e.g., lipophilicity) .

Structural Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Features :

  • Benzamide core with an N-(2-hydroxy-1,1-dimethylethyl) substituent.

Synthesis: Produced via reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol, validated by elemental analysis and spectroscopy .

Activity : Functions as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization, highlighting the role of hydroxyl and amide groups in coordination chemistry .

Comparison :

  • Unlike the target compound, this analog lacks a benzimidazole core but shares a hydroxyalkyl substituent .
  • The hydroxymethyl group in the target compound may similarly act as a directing group in catalytic applications .

Inhibitors with Benzimidazole Cores: FIPI and NCDOB

Key Features :

  • FIPI : Contains a 2-oxo-1H-benzimidazol-1-yl group linked to a piperidine-ethylcarboxamide scaffold.
  • NCDOB : Features a 5-chloro-2-oxo-benzimidazol-1-yl group with a naphthalenecarboxamide tail .

Activity : Both inhibit lipid-signaling enzymes (e.g., phospholipase D), with chloro substituents in NCDOB enhancing potency .

Comparison :

  • The target compound’s hydroxymethyl group contrasts with the oxo and chloro substituents in FIPI/NCDOB, suggesting differences in electronic effects and target selectivity.
  • The N-phenyl group in the target compound may mimic the aromatic interactions seen in NCDOB’s naphthalene moiety .

Q & A

Q. What synthetic methodologies are recommended for preparing 1H-benzimidazole derivatives under solvent-free conditions?

Solvent-free one-pot synthesis using organocatalysts (e.g., trifluoroacetic acid) is a high-yield approach for generating 2-phenyl-1H-benzimidazole derivatives. This method minimizes side reactions and simplifies purification, achieving yields up to 95% . Multi-component reactions (MCRs) with primary amines or thiomethylation agents under mild conditions (e.g., base-promoted sequential assembly) are also effective for introducing diverse substituents .

Q. How can researchers characterize the structural integrity of synthesized benzimidazole derivatives?

Key techniques include:

  • 1H/13C NMR spectroscopy to confirm substituent positions and hydrogen bonding (e.g., NH protons at δ 10.5–11.2 ppm in CDCl3) .
  • LCMS for molecular weight validation (e.g., m/z 288.21 for brominated derivatives) .
  • Melting point analysis and TLC (Rf values) to assess purity .
  • IR spectroscopy to identify functional groups like C=N (1600 cm⁻¹) and C-N stretches (1011–1272 cm⁻¹) .

Q. What standardized protocols evaluate the antimicrobial activity of benzimidazole derivatives?

Antimicrobial assays include:

  • Agar well diffusion to measure inhibition zones against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
  • Minimum Inhibitory Concentration (MIC) determination via broth dilution, with active compounds showing MIC values ≤25 µg/mL .
  • Time-kill kinetics to assess bactericidal/fungicidal efficacy over 24 hours .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for benzimidazole synthesis?

Statistical DoE (e.g., factorial design) identifies critical parameters:

  • Catalyst loading (e.g., trifluoroacetic acid at 10–15 mol%).
  • Temperature (80–120°C for cyclocondensation).
  • Reaction time (4–8 hours for solvent-free protocols).
  • Molar ratios of aldehydes to o-phenylenediamine precursors (1:1.2) .
    Post-optimization, yields improve by 15–20% while reducing byproduct formation .

Q. How can spectral data contradictions (e.g., NMR shifts) in benzimidazole derivatives be resolved?

Discrepancies arise from:

  • Solvent effects : CDCl3 vs. DMSO-d6 alters NH proton shifts (e.g., δ 10.5 ppm in CDCl3 vs. δ 4.8 ppm in DMSO for CH2 groups) .
  • Tautomerism : 1H-benzimidazole derivatives may exhibit keto-enol or imine-amine tautomers, requiring 2D NMR (e.g., HSQC) for confirmation .
  • Impurity interference : Recrystallization (e.g., methanol/water) and HPLC purity checks (>95%) mitigate this .

Q. What strategies elucidate structure-activity relationships (SAR) for benzimidazole-based antimicrobial agents?

  • Substituent variation : Electron-withdrawing groups (e.g., -Br, -CN) at the para position enhance antibacterial activity by increasing lipophilicity and membrane penetration .
  • Hybridization : Coupling benzimidazole with thiazolidinone or oxadiazole moieties improves antifungal efficacy (e.g., MIC 12.5 µg/mL against C. albicans) .
  • Molecular docking : Simulations with bacterial DNA gyrase or fungal lanosterol demethylase validate binding modes (e.g., hydrogen bonds with Thr165 or His310 residues) .

Q. What reactor design considerations are critical for scaling up benzimidazole synthesis?

  • Continuous flow reactors enhance heat/mass transfer for exothermic cyclization steps .
  • Membrane separation technologies (e.g., nanofiltration) isolate high-purity products .
  • Catalyst immobilization (e.g., silica-supported acids) enables reuse over 5–10 cycles without yield loss .

Q. How do computational methods aid in predicting the pharmacokinetic properties of benzimidazole derivatives?

  • ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and CYP450 interactions.
  • QSAR models : Correlate logP values (1.5–3.5) with enhanced intestinal absorption .
  • Molecular dynamics : Simulate stability in biological matrices (e.g., plasma protein binding <90%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Benzimidazole-1-acetamide, 2-(hydroxymethyl)-N-(1-methylethyl)-N-phenyl-
Reactant of Route 2
1H-Benzimidazole-1-acetamide, 2-(hydroxymethyl)-N-(1-methylethyl)-N-phenyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.